molecular formula C24H23ClN2O2S B304033 N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

货号 B304033
分子量: 439 g/mol
InChI 键: XIKKHUVDWPUDGO-JCMHNJIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a small molecule drug candidate that has shown promising results in preclinical and clinical studies. It is a hypoxia-activated prodrug (HAP) that is designed to selectively target and kill cancer cells that are located in hypoxic regions of tumors.

作用机制

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug that is designed to selectively target and kill cancer cells that are located in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors and is associated with resistance to radiation and chemotherapy. N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated under hypoxic conditions, which leads to the release of a cytotoxic agent that selectively kills hypoxic tumor cells.
Biochemical and physiological effects:
N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to induce cell death in hypoxic tumor cells through a variety of mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis. It has also been shown to inhibit tumor angiogenesis and metastasis, which are important processes in tumor growth and progression.

实验室实验的优点和局限性

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several advantages for use in lab experiments, including its selective targeting of hypoxic tumor cells and its ability to induce tumor cell death through multiple mechanisms. However, it also has some limitations, including its potential toxicity to normal cells and its limited efficacy in treating tumors that are not hypoxic.

未来方向

There are several future directions for research on N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, including the development of new hypoxia-activated prodrugs that are more selective and effective in targeting hypoxic tumor cells. There is also a need for further clinical trials to evaluate the safety and efficacy of N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in treating various types of cancer, as well as to identify biomarkers that can predict patient response to the drug. Additionally, there is a need for further research on the mechanisms of action of N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide and its potential use in combination with other cancer therapies.

合成方法

The synthesis of N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves a multi-step process that starts with the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-chlorophenyl)ethylamine to form the corresponding amide. The amide is then coupled with 2-thiophenecarboxaldehyde using a Horner-Wadsworth-Emmons reaction to form the final product, N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

科学研究应用

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing tumor cell death. It has also been evaluated in several clinical trials, including Phase I and Phase II trials, and has shown efficacy in treating various types of cancer, including pancreatic, soft tissue sarcoma, and non-small cell lung cancer.

属性

产品名称

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

分子式

C24H23ClN2O2S

分子量

439 g/mol

IUPAC 名称

N-[(Z)-3-[2-(2-chlorophenyl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H23ClN2O2S/c1-16-9-10-19(14-17(16)2)23(28)27-22(15-20-7-5-13-30-20)24(29)26-12-11-18-6-3-4-8-21(18)25/h3-10,13-15H,11-12H2,1-2H3,(H,26,29)(H,27,28)/b22-15-

InChI 键

XIKKHUVDWPUDGO-JCMHNJIXSA-N

手性 SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCC3=CC=CC=C3Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=CC=C3Cl)C

规范 SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=CC=C3Cl)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。